1,2-Cyclopentanedicarboxylic acid
Overview
Description
1,2-Cyclopentanedicarboxylic acid is a chemical compound with the molecular formula C7H10O4 . It has an average mass of 158.152 Da and a monoisotopic mass of 158.057907 Da . It is an intermediate in the synthesis of trans-1,2-Dimethylcyclopentane .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with two steps . The first step involves N,N-dimethylaniline and diethyl ether at ambient temperature for 20 hours. The second step involves 2N HCl and acetic acid with heating for 40 hours .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11) . This code provides a specific representation of its molecular structure.
Chemical Reactions Analysis
This compound is used as an intermediate in the synthesis of trans-1,2-Dimethylcyclopentane . Trans-1,2-Dimethylcyclopentane is found in sedimentary rocks and is one of the hydrocarbons used to determine its maturation history .
Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 378.6±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It has an enthalpy of vaporization of 68.8±6.0 kJ/mol and a flash point of 196.9±22.4 °C . The index of refraction is 1.535 .
Scientific Research Applications
Electrolytic Dissociation
1,2-Cyclopentanedicarboxylic acids are widely used in the pharmaceutical industry as intermediates. Their properties in solutions, including the distribution of biopharmaceutically active and inactive forms, are significantly influenced by their behavior in electrolytic dissociation. Kvaratskhelia, Kvaratskhelia, and Kurtanidze (2013) explored the complex equilibria in the processes of electrolytic dissociation of cis and trans isomers of 1,2-cyclopentanedicarboxylic acids, proposing a method for understanding weak multibasic organic acids (Kvaratskhelia, Kvaratskhelia, & Kurtanidze, 2013).
Synthesis and Structural Analysis
Battistini et al. (2004) achieved the enantioselective synthesis of a cyclopentanedicarboxylic amino acid, demonstrating its potential as a rigid and functionalized analogue of L-glutamic acid. This synthesis involved sequential aldol-based carbon-carbon bond-forming reactions, illustrating the structural complexity and potential of these compounds in synthetic chemistry (Battistini, Curti, Zanardi, Rassu, Auzzas, & Casiraghi, 2004).
Hydrogen-bonded Polymer Assembly
Choi (2014) reported on the self-assembly of a zinc(II) tetraaza macrocyclic complex with 1,2-cyclopentanedicarboxylic acid, forming a two-dimensional hydrogen-bonded polymer. This study offers insights into the potential of this compound in constructing complex coordination compounds with unique structural and functional properties (Choi, 2014).
Antibacterial Activity
Wang et al. (2019) synthesized a zinc(II)-based coordination polymer with this compound and evaluated its antibacterial activities against Escherichia coli and Staphylococcus aureus. Their findings suggest that such coordination polymers have potential as antibacterial agents, a significant application in medical and health-related fields (Wang, Xing, Ye, Chen, Gou, & Wu, 2019).
Antidiabetic Effect
Yuan et al. (2021) investigated the antidiabetic effect of a dicarboxylic acid coordination polymer with Zn(II) that included this compound. They found that this polymer could effectively increase glucose uptake in insulin-resistant cells and displayed significant antidiabetic activity. This highlights the potential of this compound derivatives in the treatment of diabetes (Yuan, Wang, Ye, Li, Wu, Huang, Yu, Chen, & Lu, 2021).
Safety and Hazards
1,2-Cyclopentanedicarboxylic acid is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Cyclopentane-1,2-dicarboxylic acid, also known as 1,2-Cyclopentanedicarboxylic acid, is a bioactive chemical It’s worth noting that similar compounds have been shown to inhibit various enzymes .
Mode of Action
It’s known that the compound has antioxidant properties . Antioxidants work by neutralizing harmful free radicals in the body, thereby preventing cellular damage.
Biochemical Pathways
It’s known that the compound plays a role in the oxidation reaction of organic compounds . In this process, the compound acts as an antioxidant, terminating the oxidation chain and reducing the rate of oxygen absorption .
Pharmacokinetics
The compound’s molecular weight of 15815 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
Its antioxidant properties suggest that it may help protect cells from damage caused by harmful free radicals .
Properties
IUPAC Name |
cyclopentane-1,2-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJCSAKCMTWGAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944515 | |
Record name | Cyclopentane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461-97-8, 21917-20-4, 50483-99-3 | |
Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Cyclopentanedicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021917204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Cyclopentanedicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139994 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Cyclopentanedicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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